molecular formula C25H17N3OS2 B5122851 N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide

N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide

Cat. No. B5122851
M. Wt: 439.6 g/mol
InChI Key: LIVPDYUVMKARFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide, also known as BTA-EG6, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively target and inhibit the activity of certain proteins.

Mechanism of Action

N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide works by binding to the ATP-binding site of CK2, preventing the enzyme from phosphorylating its substrates. This leads to a decrease in the activity of CK2, which in turn affects downstream signaling pathways. The exact mechanism of action of N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide is still being studied, but it is believed to involve a conformational change in the protein that prevents ATP binding.
Biochemical and Physiological Effects:
N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, it has also been shown to inhibit angiogenesis and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide in lab experiments is its selectivity for CK2. This allows researchers to study the specific effects of inhibiting this protein without affecting other signaling pathways. However, one limitation of using N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide is its relatively low potency compared to other CK2 inhibitors. This can make it difficult to achieve complete inhibition of the protein, which may limit its effectiveness in certain experiments.

Future Directions

There are a number of potential future directions for the use of N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide in scientific research. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide. Another potential direction is the use of N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide in combination with other therapies to enhance their effectiveness. Additionally, the neuroprotective effects of N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

The synthesis of N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide involves a multi-step process that begins with the reaction of 2-aminobenzenethiol with 2-bromo-1,3-benzothiazole to form a benzothiazolylphenylamine intermediate. This intermediate is then reacted with 1-naphthoyl chloride to yield N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide. The synthesis of N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide is a complex process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide has been widely used in scientific research as a tool to study the function of certain proteins. It has been shown to selectively inhibit the activity of the protein kinase CK2, which plays a crucial role in cell signaling and proliferation. By inhibiting CK2, N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide has been shown to have anti-cancer and anti-inflammatory effects, making it a promising candidate for the development of new therapeutics.

properties

IUPAC Name

N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3OS2/c29-23(20-9-5-7-16-6-1-2-8-19(16)20)28-25(30)26-18-14-12-17(13-15-18)24-27-21-10-3-4-11-22(21)31-24/h1-15H,(H2,26,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVPDYUVMKARFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide

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